4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
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Overview
Description
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyrazole group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with pyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-(1H-Pyrazol-1-ylmethyl)benzoic acid.
Reduction: 4-(1H-Pyrazol-1-ylmethyl)benzyl alcohol.
Substitution: 4-(1H-Pyrazol-1-ylmethyl)-2-nitrobenzaldehyde.
Scientific Research Applications
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
4-(1H-Imidazol-1-ylmethyl)benzaldehyde: Similar structure but with an imidazole ring instead of a pyrazole ring.
4-(1H-Triazol-1-ylmethyl)benzaldehyde: Contains a triazole ring instead of a pyrazole ring.
4-(1H-Tetrazol-1-ylmethyl)benzaldehyde: Features a tetrazole ring in place of the pyrazole ring.
Uniqueness: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can participate in various chemical reactions and interactions, making this compound a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C11H10N2O, characterized by a pyrazole substituent attached to a benzaldehyde moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound is synthesized through the reaction of 4-formylbenzoic acid with pyrazole under reflux conditions in solvents such as ethanol or methanol. The resulting product can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to established antibiotics.
Microorganism | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.025 | Strong |
Escherichia coli | 0.020 | Strong |
Pseudomonas aeruginosa | 0.050 | Moderate |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study highlighted its ability to induce apoptosis in human breast cancer cells by activating caspase pathways.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Caspase activation |
HeLa (Cervical) | 12 | Cell cycle arrest |
A549 (Lung) | 18 | Induction of oxidative stress |
The compound's mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Cytokine | Inhibition (%) | Concentration (µM) |
---|---|---|
TNF-alpha | 70 | 10 |
IL-6 | 65 | 10 |
This suggests that the compound could be beneficial in treating inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects remain under investigation. It is hypothesized that the compound interacts with various enzymes and receptors involved in disease processes. For instance, its ability to inhibit certain kinases may play a crucial role in its anticancer activity .
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : A case study demonstrated that derivatives of this compound showed enhanced antimicrobial activity when modified with electron-withdrawing groups.
- Cytotoxicity in Cancer Cells : Another study reported that structural modifications led to increased potency against specific cancer cell lines, highlighting the importance of molecular structure in biological activity .
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAURNROAEFQBHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594628 |
Source
|
Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887922-90-9 |
Source
|
Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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